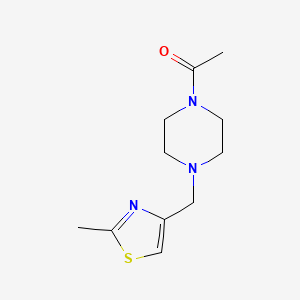
1-(4-Metil-1,2,3-tiadiazol-5-il)etan-1-amina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Methyl-1,2,3-thiadiazol-5-yl)ethan-1-amine is a heterocyclic compound containing a thiadiazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the thiadiazole ring imparts unique chemical and biological properties to the molecule.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
Target of Action
Similar compounds, such as 1,3,4-thiadiazole derivatives, have been reported to exhibit antimicrobial activity . Therefore, it’s possible that 1-(4-Methyl-1,2,3-thiadiazol-5-yl)ethan-1-amine may also target microbial cells.
Mode of Action
Based on the known activities of similar compounds, it could interact with its targets, leading to changes that inhibit the growth or function of the targeted cells .
Biochemical Pathways
Similar compounds have been reported to exhibit antimicrobial activity, suggesting that they may interfere with essential biochemical pathways in microbial cells .
Pharmacokinetics
The compound’s molecular weight (14321) and formula (C5H9N3S) suggest that it may have good bioavailability .
Result of Action
Similar compounds have been reported to exhibit antimicrobial activity, suggesting that they may inhibit the growth or function of microbial cells .
Análisis Bioquímico
Biochemical Properties
The nature of these interactions can vary widely, depending on the specific functional groups present in the thiadiazole derivative .
Cellular Effects
Some thiadiazole derivatives have been shown to have potent antimicrobial activity, suggesting that they may influence cell function by disrupting essential cellular processes in microbial cells .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(4-Methyl-1,2,3-thiadiazol-5-yl)ethan-1-amine can be synthesized through several methods. One common approach involves the reaction of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid with ethylamine under acidic conditions. The reaction typically proceeds via the formation of an intermediate ester, which is then converted to the amine through nucleophilic substitution .
Industrial Production Methods: Industrial production of 1-(4-Methyl-1,2,3-thiadiazol-5-yl)ethan-1-amine often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as esterification, amination, and purification through crystallization or distillation .
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-Methyl-1,2,3-thiadiazol-5-yl)ethan-1-amine undergoes various chemical reactions, including:
Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles, forming various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydrothiadiazole derivatives.
Substitution: N-substituted thiadiazole derivatives.
Comparación Con Compuestos Similares
1-(4-Methyl-1,2,3-thiadiazol-5-yl)ethan-1-ol: This compound differs by having a hydroxyl group instead of an amine group, which affects its reactivity and biological activity.
2-Amino-5-methyl-1,3,4-thiadiazole: This compound has a different substitution pattern on the thiadiazole ring, leading to variations in its chemical and biological properties.
Uniqueness: 1-(4-Methyl-1,2,3-thiadiazol-5-yl)ethan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.
Propiedades
IUPAC Name |
1-(4-methylthiadiazol-5-yl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3S/c1-3(6)5-4(2)7-8-9-5/h3H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFXDDFKGZDTHRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B2592718.png)
![N-[(3-chlorophenyl)methyl]-6,7-dimethoxyquinazolin-4-amine](/img/structure/B2592719.png)


![2-(4-ethoxyphenyl)-7-methoxy-5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2592722.png)

![2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2592728.png)
![N-([2,3'-bipyridin]-5-ylmethyl)-3-(4-(trifluoromethyl)phenyl)propanamide](/img/structure/B2592730.png)
![1-(4-((4-(5-methyl-1H-benzo[d]imidazol-2-yl)piperazin-1-yl)sulfonyl)phenyl)ethanone](/img/structure/B2592731.png)
![6-(2,5-Dimethoxyphenyl)-2-ethyl-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2592732.png)


